4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate
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Overview
Description
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate is an organic compound with the molecular formula C14H14N2O3S This compound is known for its unique structural features, which include an ethoxyphenyl group, a carbamic acid moiety, and a thiocyanato-2-butynyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate typically involves the reaction of p-ethoxyaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 4-thiocyanato-2-butyn-1-ol to yield the final ester product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylcarbamic acid esters.
Scientific Research Applications
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate involves its interaction with various molecular targets. The thiocyanato group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their activity. The carbamic acid moiety may also interact with biological molecules through hydrogen bonding and electrostatic interactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(p-Methoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester
- N-(p-Chlorophenyl)carbamic acid 4-thiocyanato-2-butynyl ester
- N-(p-Bromophenyl)carbamic acid 4-thiocyanato-2-butynyl ester
Uniqueness
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
14225-21-9 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-thiocyanatobut-2-ynyl N-(4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H14N2O3S/c1-2-18-13-7-5-12(6-8-13)16-14(17)19-9-3-4-10-20-11-15/h5-8H,2,9-10H2,1H3,(H,16,17) |
InChI Key |
ADIPIHXKOGFBPH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)OCC#CCSC#N |
14225-21-9 | |
Synonyms |
N-(p-Ethoxyphenyl)carbamic acid 4-thiocyanato-2-butynyl ester |
Origin of Product |
United States |
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